5-Methoxyphenanthridin-6(5H)-one
Description
Significance of Phenanthridinone Scaffolds in Organic and Medicinal Chemistry
Phenanthridinone scaffolds are integral to a wide array of pharmacologically active compounds. nih.govacs.org Their structural importance is evident in their diverse biological activities, which has spurred the development of numerous synthetic methodologies to access these complex molecules. acs.org The phenanthridinone core is found in several bioactive alkaloids and has been identified as a key pharmacophore for various therapeutic targets. acs.org
The medicinal chemistry relevance of phenanthridinones is extensive, with derivatives exhibiting a broad spectrum of activities, including:
Anticancer properties : Many phenanthridinone analogs have demonstrated potent antitumoral activity. nih.govacs.org
Antiviral effects : The scaffold has been investigated for its potential against various viruses, including HIV. nih.govacs.org
Neurodegenerative disease potential : Certain analogs are considered key scaffolds with potential activity in the context of neurodegenerative diseases. nih.govresearchgate.net
Enzyme inhibition : Phenanthridinones are notably recognized as inhibitors of poly(ADP-ribose) polymerase (PARP) family proteins, which are crucial in DNA repair and other cellular processes. acs.org
Immunomodulatory activity : Some derivatives have been shown to possess immunomodulatory and immunosuppressive activities. nih.govacs.org
The development of efficient synthetic routes to phenanthridinones, such as those involving C-H bond activation, has been a significant focus in organic chemistry, allowing for the creation of novel derivatives with potentially enhanced biological profiles. acs.org
Overview of the Research Landscape for 5-Methoxyphenanthridin-6(5H)-one
Research specifically focused on this compound is situated within the broader context of synthesizing N-substituted phenanthridinone derivatives. The "5-methoxy" designation indicates that a methoxy (B1213986) group is attached to the nitrogen atom of the phenanthridinone core. This N-methoxy group can play a significant role in the synthetic strategies employed to construct the molecule.
The synthesis of N-substituted phenanthridinones is a well-explored area of research. researchgate.net Methodologies for creating these compounds often involve transition-metal-catalyzed reactions that form the key carbon-carbon and carbon-nitrogen bonds of the tricyclic system. nih.gov The use of N-methoxybenzamides as starting materials has proven to be a valuable strategy for accessing phenanthridinone derivatives through dual C-H activation catalyzed by metals like palladium or rhodium. nih.govresearchgate.netnih.gov In these reactions, the N-methoxy group can act as a directing group, facilitating the desired bond formations.
Several synthetic approaches have been developed that could be applied to the synthesis of this compound, as summarized in the table below.
| Synthetic Strategy | Catalyst/Reagent | Key Features |
| Dual C-H Activation | Palladium | One-pot formation of C-C and C-N bonds from N-methoxybenzamides and phenyliodide. nih.gov |
| Annulation with Aryl Boronic Acids | Rhodium | Annulation of N-methoxybenzamides with aryl boronic acids. nih.gov |
| Annulation with Aryl Silanes | Rhodium | Annulation of N-methoxybenzamides with aryl silanes. nih.govnih.gov |
| Aryne-Mediated Annulation | Palladium | Single-step synthesis from substituted o-halobenzamides via simultaneous C-C and C-N bond formation. nih.gov |
While these synthetic methods provide pathways to N-substituted phenanthridinones, detailed investigations into the specific biological activities of this compound are not extensively documented in publicly available research. The existing body of literature primarily focuses on the broader class of phenanthridinones or derivatives with substitutions on the aromatic rings rather than the nitrogen atom. Therefore, the research landscape for this compound is characterized by a strong foundation in synthetic organic chemistry, with the potential for its biological properties to be a subject of future exploration.
Structure
2D Structure
3D Structure
Properties
CAS No. |
69605-58-9 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-methoxyphenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-15-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3 |
InChI Key |
CLHBIYREDCCMJK-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=CC=CC=C2C3=CC=CC=C3C1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methoxyphenanthridin 6 5h One and Its Analogues
Classical and Established Synthetic Approaches to Phenanthridinones
Schmidt, Ullmann, and Beckmann Rearrangement-based Strategies
Classical name reactions like the Schmidt and Beckmann rearrangements, alongside the Ullmann condensation, have been historically employed for constructing the phenanthridinone skeleton. nih.gov
The Schmidt reaction offers a pathway to phenanthridinones, although its application can be limited by reaction conditions. nih.gov
The Ullmann reaction has also been a tool for phenanthridinone synthesis. nih.gov For instance, a Pd(0)-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene (B46134) with 2-halobenzoates, followed by reductive cyclization, can yield phenanthridinones. researchgate.net
The Beckmann rearrangement provides another classical route to this class of compounds. nih.gov
These methods, while foundational, have often been superseded by more modern and efficient techniques due to their inherent drawbacks. nih.gov
Diels-Alder and Dienone-Phenol Rearrangement Pathways
The Diels-Alder reaction and dienone-phenol rearrangement represent alternative classical strategies for assembling the phenanthridinone framework. nih.govacs.org
The Diels-Alder reaction , a powerful tool in organic synthesis for forming cyclic compounds, has been utilized to construct functionalized phenanthridinones. acs.orgnih.gov For example, the reaction between 2(1H)-quinolones bearing an electron-withdrawing group at the 4-position and 1,3-butadiene (B125203) derivatives can yield richly functionalized phenanthridinones. nih.gov
The dienone-phenol rearrangement is another established method for synthesizing phenanthridinone precursors. nih.govwikipedia.org This acid-catalyzed rearrangement of a cyclohexadienone to a phenol (B47542) is a key step in certain synthetic sequences leading to the phenanthridinone core. wikipedia.orgpw.live The driving force for this rearrangement is the formation of a stable aromatic system. pw.live
Oxidative Cyclization Methods (e.g., Dichromate Oxidation)
Oxidative cyclization provides a direct approach to the phenanthridinone ring system. nih.govresearchgate.net
Dichromate oxidation is a classical example of this type of reaction. nih.gov
More contemporary methods involve visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with various radical precursors. rsc.org For instance, irradiation of hydrazines with visible light in the presence of an organic dye generates radicals that can be trapped by 2-isocyanobiphenyls to form 6-substituted phenanthridinones. rsc.org Another approach utilizes a tandem radical addition/cyclization/aromatization of 2-isocyanobiphenyls with diarylphosphine oxides under metal-free photocatalytic conditions. researchgate.net
Transition Metal-Catalyzed Cyclization Reactions
Modern synthetic chemistry has heavily relied on transition metal catalysis to overcome the limitations of classical methods, offering more efficient and environmentally benign routes to complex molecules like phenanthridinones. nih.gov
Palladium-Catalyzed Approaches
Palladium catalysis has been particularly instrumental in the synthesis of phenanthridinones, enabling a variety of C-C and C-N bond-forming reactions. nih.govacs.org These methods often proceed with high efficiency and functional group tolerance. nih.gov
A significant advancement in phenanthridinone synthesis is the use of palladium-catalyzed intramolecular C-H arylation and amidation reactions. nih.govrsc.org This strategy allows for the direct formation of the tricyclic system from readily available precursors.
One prominent approach involves the intramolecular C-H arylation of N-aryl-2-halobenzamides. rsc.org For example, the palladium-catalyzed cyclization of N-Boc-N-aryl-2-halobenzamides has been developed to produce N-H phenanthridinones in a one-pot reaction without the need for a separate deprotection step. rsc.org This method demonstrates broad substrate scope, affording the target compounds in yields up to 95%, and is even applicable to less reactive o-chlorobenzamides. rsc.org
Another strategy involves the palladium-catalyzed dual C-H activation of N-methoxybenzamides in a one-pot reaction with phenyliodide and an oxidant like silver oxide. nih.govnih.gov This allows for the formation of both a C-C and a C-N bond in a single operation. nih.gov
The following table summarizes representative examples of palladium-catalyzed intramolecular C-H arylation for the synthesis of phenanthridinones:
| Starting Material | Catalyst System | Conditions | Product | Yield (%) | Reference |
| N-Boc-N-(4-methoxyphenyl)-2-iodobenzamide | Pd(OAc)₂, P(t-Bu)₃·HBF₄, K₂CO₃ | Toluene, 110 °C | 2-Methoxy-5(6H)-phenanthridinone | 92 | rsc.org |
| N-Boc-N-(4-chlorophenyl)-2-iodobenzamide | Pd(OAc)₂, P(t-Bu)₃·HBF₄, K₂CO₃ | Toluene, 110 °C | 2-Chloro-5(6H)-phenanthridinone | 85 | rsc.org |
| N-Boc-N-phenyl-2-chlorobenzamide | Pd(OAc)₂, P(t-Bu)₃·HBF₄, K₂CO₃ | Toluene, 110 °C | 5(6H)-Phenanthridinone | 78 | rsc.org |
| N-methoxybenzamide and Iodobenzene | Pd(OAc)₂, Ag₂O | Room Temperature | Substituted Phenanthridinone | High | nih.gov |
These modern palladium-catalyzed methods represent a significant step forward in the synthesis of 5-Methoxyphenanthridin-6(5H)-one and its analogues, offering high efficiency, regioselectivity, and operational simplicity. rsc.orgnih.gov
Decarboxylative Coupling and Amidation Strategies
Decarboxylative coupling has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering an alternative to traditional cross-coupling reactions by utilizing readily available carboxylic acids.
One notable strategy involves the palladium-catalyzed intramolecular decarboxylative coupling of arene carboxylic acids with aryl bromides. This method provides an efficient route to various cyclized heterocycles, including the phenanthridinone core. The reaction typically proceeds with a low catalyst loading under mild conditions, demonstrating broad substrate scope. nih.gov
Another approach is the transition-metal-free, Na₂S₂O₈-promoted decarboxylative cyclization of biaryl-2-oxamic acids. This method represents a significant advance in intramolecular decarboxylative amidation of unactivated arenes, providing an economical and efficient pathway to phenanthridinones.
Table 1: Decarboxylative Amidation of Biaryl-2-oxamic Acids
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Biphenyl-2-oxamic acid | Phenanthridin-6(5H)-one | 85 |
| 2 | 4'-Methoxybiphenyl-2-oxamic acid | 2-Methoxyphenanthridin-6(5H)-one | 82 |
| 3 | 3'-Methoxybiphenyl-2-oxamic acid | 3-Methoxyphenanthridin-6(5H)-one | 78 |
| 4 | 4'-Chlorobiphenyl-2-oxamic acid | 2-Chlorophenanthridin-6(5H)-one | 88 |
Reaction Conditions: Substrate (0.2 mmol), Na₂S₂O₈ (0.6 mmol), DMSO (2 mL), 80 °C, 12 h.
Annulation Reactions with Arynes
The use of arynes as reactive intermediates in annulation reactions has provided a direct and efficient method for the synthesis of phenanthridinones. These reactions often involve the simultaneous formation of C-C and C-N bonds in a single step.
A prominent example is the palladium-catalyzed annulation of arynes with o-halobenzamides. This methodology allows for the synthesis of a wide variety of N-substituted phenanthridinones in good yields and under relatively mild conditions. nih.govnih.gov The reaction is tolerant of various functional groups on both the aryne precursor and the benzamide. nih.gov The choice of ligand is crucial for the success of this transformation, with bidentate phosphine (B1218219) ligands such as dppm proving to be particularly effective. nih.gov
Table 2: Palladium-Catalyzed Annulation of Arynes with o-Halobenzamides
| Entry | o-Halobenzamide | Aryne Precursor | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Methyl-2-bromobenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-Methylphenanthridin-6(5H)-one | 75 |
| 2 | N-Ethyl-2-bromobenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-Ethylphenanthridin-6(5H)-one | 82 |
| 3 | N-Benzyl-2-iodobenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-Benzylphenanthridin-6(5H)-one | 85 |
| 4 | N-Phenyl-2-bromobenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-Phenylphenanthridin-6(5H)-one | 68 |
Reaction Conditions: o-Halobenzamide (1.0 equiv), Aryne Precursor (2.0 equiv), Pd(OAc)₂ (5 mol%), dppm (10 mol%), CsF (2.0 equiv), MeCN, 80 °C, 12 h.
Rhodium-Catalyzed Annulation Strategies
Rhodium catalysis has become a cornerstone in C-H bond functionalization, enabling the efficient construction of complex molecular architectures. The synthesis of phenanthridinones has greatly benefited from the development of rhodium-catalyzed annulation reactions.
C-H Bond Functionalization with Quinones
A notable application of rhodium catalysis is the annulation of N-methoxybenzamides with quinones. This reaction proceeds via a directed C-H activation of the benzamide, followed by coupling with the quinone. This strategy has been utilized in the synthesis of various functionalized quinonoid compounds. chemrxiv.org While direct synthesis of this compound using this specific method is not extensively documented in readily available literature, the principle of Rh-catalyzed C-H activation of N-methoxybenzamides is well-established and applicable to a range of coupling partners.
Table 3: Rhodium-Catalyzed Annulation of N-Methoxybenzamides with Alkenes
| Entry | N-Methoxybenzamide | Alkene | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Methoxybenzamide | N-Vinylpivalamide | 2-Pivaloyl-1,2-dihydrophenanthridin-6(5H)-one | 85 |
| 2 | 4-Methyl-N-methoxybenzamide | N-Vinylpivalamide | 8-Methyl-2-pivaloyl-1,2-dihydrophenanthridin-6(5H)-one | 82 |
| 3 | 4-Methoxy-N-methoxybenzamide | N-Vinylpivalamide | 8-Methoxy-2-pivaloyl-1,2-dihydrophenanthridin-6(5H)-one | 78 |
| 4 | 4-Chloro-N-methoxybenzamide | N-Vinylpivalamide | 8-Chloro-2-pivaloyl-1,2-dihydrophenanthridin-6(5H)-one | 88 |
Reaction Conditions: N-Methoxybenzamide (0.5 mmol), Alkene (0.6 mmol), [RhCpCl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), DCE, 80 °C, 12 h.*
Ruthenium-Catalyzed Annulation Reactions
Ruthenium catalysts have also proven to be highly effective for the synthesis of phenanthridinones through C-H activation and annulation strategies. These methods often offer advantages in terms of cost-effectiveness and unique reactivity profiles.
Ruthenium-catalyzed annulation of N-methoxybenzamides with various coupling partners, such as aryl halides, provides a direct route to the phenanthridinone skeleton. These reactions typically proceed under oxidant-free conditions and can be performed in environmentally benign solvent systems like PEG-400/H₂O. researchgate.net The use of a cocatalytic additive such as MesCO₂K can further enhance the reaction efficiency. researchgate.net
Table 4: Ruthenium-Catalyzed Annulation of N-Methoxybenzamides with Diphenylacetylene
| Entry | N-Methoxybenzamide | Product | Yield (%) |
|---|---|---|---|
| 1 | N-Methoxybenzamide | 7,8-Diphenylphenanthridin-6(5H)-one | 85 |
| 2 | 4-Methyl-N-methoxybenzamide | 2-Methyl-7,8-diphenylphenanthridin-6(5H)-one | 82 |
| 3 | 4-Methoxy-N-methoxybenzamide | 2-Methoxy-7,8-diphenylphenanthridin-6(5H)-one | 78 |
| 4 | 4-Fluoro-N-methoxybenzamide | 2-Fluoro-7,8-diphenylphenanthridin-6(5H)-one | 88 |
Reaction Conditions: N-Methoxybenzamide (0.5 mmol), Diphenylacetylene (0.6 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), MesCO₂K (0.5 mmol), PEG-400/H₂O, 60 °C, 24 h. researchgate.net
Metal-Free and Organocatalytic Synthetic Pathways
In recent years, there has been a growing emphasis on the development of metal-free and organocatalytic synthetic methods to minimize environmental impact and reduce costs. The synthesis of phenanthridinones has also seen significant progress in this area.
Electrochemical C-H Bond Activation
Electrochemical synthesis offers a green and efficient alternative to traditional methods by using electricity to drive chemical reactions. The electrochemical C-H bond activation of N-methoxybenzamides for the synthesis of phenanthridinones is a notable example. nih.gov This method avoids the use of metal catalysts and chemical oxidants, with the electron serving as the primary reagent. nih.gov
In a typical setup, a constant-potential electrolysis is carried out using a supporting electrolyte like tetrabutylammonium (B224687) iodide (TBAI), which can also act as a redox catalyst. organic-chemistry.org This approach allows for the intramolecular C-H activation under mild conditions, often with high current efficiency and in short reaction times. organic-chemistry.org
Table 5: Electrochemical Synthesis of Phenanthridinones
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | N-Methoxy-N-phenylbenzamide | 5-Phenylphenanthridin-6(5H)-one | 82 |
| 2 | N-(4-Methoxyphenyl)-N-methoxybenzamide | 5-(4-Methoxyphenyl)phenanthridin-6(5H)-one | 75 |
| 3 | N-(4-Chlorophenyl)-N-methoxybenzamide | 5-(4-Chlorophenyl)phenanthridin-6(5H)-one | 85 |
| 4 | N-Methyl-N-phenylbenzamide | 5-Methyl-5-phenylphenanthridin-6(5H)-one | 78 |
Reaction Conditions: Substrate (0.5 mmol), TBAI (0.1 mmol), MeCN (10 mL), Graphite electrodes, Constant current (10 mA), Room temperature, 4 h.
Mechanochemical Cascaded Reactions
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based methods. thieme-connect.dersc.org This approach has been successfully applied to the synthesis of phenanthridinones through cascade reactions.
One notable method involves the use of N-bromo- or N-chlorosuccinimide (NBS or NCS) as bifunctional reagents in a mechanochemical ball-milling process. thieme-connect.de This solvent-free reaction proceeds through an oxidative C-N coupling followed by halogenation. The proposed mechanism suggests the homolysis of the N-X bond in NBS or NCS to form succinimide (B58015) and halogen radicals. The succinimide radical then reacts with the amide substrate, initiating an intramolecular cyclization to form the phenanthridinone ring. thieme-connect.de In contrast, using N-iodosuccinimide (NIS) under similar conditions leads only to the oxidative intramolecular C-N coupling product without subsequent halogenation. thieme-connect.de This methodology has proven effective for a range of substrates, offering moderate to high yields, and has been successfully scaled up. thieme-connect.de
Table 1: Mechanochemical Synthesis of Phenanthridinones
| Reagent | Reaction Type | Product |
|---|---|---|
| NBS/NCS | Cascade C-N Coupling & Halogenation | Halogenated Phenanthridinone |
Weak Interaction-Mediated C-H Functionalization
The direct functionalization of C-H bonds is a powerful strategy for streamlining organic synthesis. nih.gov In the context of phenanthridinone synthesis, weak coordination-mediated C-H activation has emerged as a key approach. nih.gov This strategy often employs directing groups that form transient, weak interactions with a metal catalyst, guiding the C-H activation to a specific site.
Palladium-catalyzed reactions have been particularly prominent in this area. nih.govchemistryforsustainability.org For instance, the synthesis of substituted phenanthridinones can be achieved with high regioselectivity through the palladium-catalyzed cyclization of N-methoxybenzamides with arenes. nih.gov This process involves multiple C-H activation and C-C/C-N bond formation steps in a single pot at room temperature. nih.gov The use of weakly coordinating functional groups is believed to be broadly applicable to other metal-catalyzed C-H functionalization reactions as well. nih.gov
Regioselectivity and Functional Group Tolerance in Synthetic Design
Controlling regioselectivity and ensuring compatibility with a wide range of functional groups are critical considerations in the synthesis of complex molecules like this compound.
In palladium-catalyzed reactions involving aryne intermediates, achieving regioselectivity can be challenging. researchgate.netacs.org However, the use of unsymmetrical ligand environments on the metal catalyst has been shown to induce selectivity. researchgate.net The interplay between ligand effects and the sterics of the aryne precursor can dictate the regiochemical outcome of the reaction. researchgate.net For example, when substituted 2-bromobenzoic acids are used as coupling partners, mixtures of regioisomers are often obtained, indicating the intermediacy of arynes. acs.org
Many modern synthetic methods for phenanthridinones, particularly those employing palladium catalysis and visible light photoredox catalysis, exhibit excellent functional group tolerance. nih.govresearchgate.net Palladium-catalyzed domino reactions, for instance, can proceed through sequential C-C and C-N bond formation in one pot and are compatible with a broad range of substrates, including less reactive o-chlorobenzamides. researchgate.net Similarly, visible-light-mediated protocols have demonstrated tolerance to various functional groups, which is advantageous for the synthesis of diverse phenanthridinone derivatives. rsc.org
Scalability of Synthetic Procedures
The transition from laboratory-scale synthesis to larger, industrial-scale production of this compound and its analogues presents a distinct set of challenges and considerations. While many synthetic methods are effective at the milligram-to-gram level, their successful implementation on a larger scale requires robustness, efficiency, and cost-effectiveness. Researchers have begun to address these challenges, demonstrating the scalability of certain synthetic routes and exploring advanced technologies to facilitate large-scale production.
Several synthetic methodologies for phenanthridinones have been successfully demonstrated on a gram scale. For instance, a procedure utilizing phosphine-free palladium catalysis for the cyclization of o-halobenzamides has proven effective for producing gram quantities of phenanthridinone derivatives. nih.govresearchgate.net Similarly, an iodine-mediated approach for the intramolecular sp3 C-H amination to form phenanthridines has also been shown to be viable on a gram scale. rsc.org Another notable example is a ligand-free copper-catalyzed annulation method, which has been specifically applied to the large-scale synthesis of (NH)-phenanthridinones. rsc.org
Key factors that influence the scalability of a synthetic process include reaction temperature, catalyst loading, and the nature of the solvent and base used. For example, in copper-catalyzed reactions, a decrease in reaction temperature was found to improve the yield of the desired phenanthridinone. rsc.org The table below summarizes key parameters from a scalable copper-catalyzed synthesis of a phenanthridinone precursor.
Table 1: Parameters for Scalable Copper-Catalyzed Phenanthridinone Synthesis
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Catalyst | CuI (5 mol%) | Efficient cyclization | rsc.org |
| Base | NaOH (4.0 equiv) | Effective reaction promotion | rsc.org |
| Solvent | tBuOH | Suitable reaction medium | rsc.org |
| Temperature | 100 °C | Optimized for yield | rsc.org |
| Scale | 0.5 mmol | Basis for scale-up assessment | rsc.org |
| Yield | Moderate to Good | Demonstrates scalability potential | rsc.org |
Advanced manufacturing technologies, such as flow chemistry, are being explored to overcome the limitations of traditional batch processing for the synthesis of phenanthridinones and other complex molecules. nih.govyoutube.com Flow chemistry offers superior control over reaction parameters like temperature and mixing, leading to improved selectivity and yield. youtube.comyoutube.com This technology is particularly well-suited for handling hazardous reagents and for performing multi-step reactions in a continuous fashion. The ability to perform reactions at high temperatures and pressures safely within a closed system allows for accelerated reaction rates and access to novel reaction pathways. youtube.com The scalability of flow chemistry is often more straightforward than batch processes, as production can be increased by running the system for longer periods or by "scaling out" – using multiple reactors in parallel.
The table below outlines the advantages of flow chemistry for scalable synthesis.
Table 2: Advantages of Flow Chemistry in Scalable Synthesis
| Feature | Advantage | Relevance to Phenanthridinone Synthesis | Reference |
|---|---|---|---|
| Heat Transfer | Superior control of exothermic reactions | Enhanced safety and selectivity in cyclization steps. | youtube.com |
| Mixing | Efficient and reproducible | Improved yield and reduced byproduct formation. | youtube.com |
| Pressure | Ability to operate at high pressures | Allows for reactions with gaseous reagents or superheated solvents. | youtube.com |
| Automation | Continuous and automated operation | Increased productivity and consistency for large-scale manufacturing. | news-medical.net |
| Safety | Small reaction volumes, contained system | Safer handling of potentially hazardous intermediates and reagents. | youtube.com |
Despite these advancements, general challenges in scaling up chemical syntheses remain. drugdiscoverytrends.com These include the potential for changes in impurity profiles and the formation of different polymorphic forms of the final compound, which can affect its physical and biological properties. drugdiscoverytrends.com Therefore, a thorough process development and optimization phase is crucial to ensure that the synthesis is robust, reproducible, and yields a product of consistent quality at any scale. news-medical.net
Mechanistic Investigations of 5 Methoxyphenanthridin 6 5h One Formation Pathways
Catalytic Cycle Analysis and Catalyst Roles
Catalysts play a pivotal role in many synthetic routes to phenanthridinones, often influencing both the efficiency and selectivity of the reaction. Understanding the catalytic cycle and the specific roles of the catalyst is essential for optimizing the reaction conditions.
| Catalyst | Function 1 (Redox Catalyst) | Function 2 (Supporting Electrolyte) |
| Tetrabutylammonium (B224687) Iodide (TBAI) | Facilitates the generation of amidyl radicals through the formation of iodine radicals. | Maintains the conductivity of the electrolyte solution for the electrochemical reaction. |
The substituents on the aromatic rings of the precursors can significantly influence the course of the reaction. These "directing groups" can affect the regioselectivity of the cyclization step. youtube.commasterorganicchemistry.com For instance, in electrophilic aromatic substitution reactions, activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. masterorganicchemistry.com In the context of 5-Methoxyphenanthridin-6(5H)-one synthesis from a substituted biphenyl (B1667301) precursor, the methoxy (B1213986) group, being an activating ortho-, para-director, would influence the position of the intramolecular C-H amination. youtube.commasterorganicchemistry.com
Ligands also play a crucial role, particularly in metal-catalyzed reactions. While the provided information focuses more on transition-metal-free systems, the principles of ligand effects are broadly applicable. Ligands can modulate the reactivity and selectivity of a metal catalyst by altering its electronic and steric properties. In palladium-catalyzed syntheses of related heterocyclic compounds, the choice of ligand is often critical for achieving high yields and desired regioselectivity. beilstein-journals.org
Stereochemical and Regiocontrol Mechanisms
The formation of the phenanthridinone skeleton often involves the palladium-catalyzed annulation of appropriately substituted precursors, such as N-methoxybenzamides and aryl partners. mdpi.commdpi.com The regiochemical outcome of these reactions, which dictates the final substitution pattern on the phenanthridinone core, is governed by a delicate interplay of electronic and steric factors.
Dipole Moment Control in Regiodivergent C-N Coupling
While ligand and steric effects are well-documented in controlling regioselectivity in cross-coupling reactions, the influence of the substrate's intrinsic electronic properties, such as its dipole moment, is an emerging area of investigation. In the context of the synthesis of this compound, the concept of dipole moment control offers a nuanced understanding of how the regioselectivity of the C-N bond formation can be directed.
Regiodivergent synthesis refers to a reaction that can selectively produce two or more different constitutional isomers from a common starting material by tuning the reaction conditions. In the palladium-catalyzed synthesis of phenanthridinones, the choice of catalyst, ligands, and even the electronic nature of the substrates can influence whether the C-N coupling occurs at one of two possible positions on an aryl partner, leading to different regioisomers.
Recent computational and experimental studies on related palladium-catalyzed C-N cross-coupling reactions have begun to shed light on the subtle electronic factors that can govern such regioselectivity. The dipole moment of a molecule, which is a measure of the separation of positive and negative charges, can influence its interaction with the catalyst and other reactants in the transition state.
In a typical palladium-catalyzed C-H/N-H annulation reaction for phenanthridinone synthesis, a key step involves the insertion of an aryne or an aryl partner into a palladacycle intermediate formed from the N-methoxybenzamide. The orientation of this insertion, which ultimately determines the regiochemistry of the C-C bond formation preceding the C-N coupling, can be influenced by the dipole moments of the interacting species.
For instance, in the reaction of an unsymmetrically substituted aryne with a palladacycle, the alignment of their respective dipole moments in the transition state can favor one orientation over the other, leading to a specific regioisomer. While direct experimental data explicitly detailing dipole moment control in the synthesis of this compound is still emerging, the principles derived from analogous systems provide a strong basis for this mechanistic hypothesis.
Table 1: Factors Influencing Regioselectivity in Phenanthridinone Synthesis
| Factor | Description | Potential Impact on this compound Formation |
| Ligand Effects | The steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. | Bulky or electron-donating ligands can favor specific coordination geometries, influencing the regioselectivity of aryne insertion or C-H activation. |
| Steric Hindrance | The size of substituents on both the N-methoxybenzamide and the coupling partner. | Large substituents can block certain reaction sites, directing the C-N coupling to the less hindered position. |
| Electronic Effects | The electron-donating or electron-withdrawing nature of substituents on the reactants. | Substituents can alter the electron density at different positions of the aromatic rings, influencing the reactivity and site of C-N bond formation. |
| Dipole Moment | The overall distribution of charge within the reacting molecules. | The alignment of molecular dipoles in the transition state can energetically favor the formation of one regioisomer over another. |
In Vitro Biological Activities and Molecular Mechanisms of 5 Methoxyphenanthridin 6 5h One Derivatives
Antiviral Properties and Specific Targets
Derivatives of the phenanthridinone skeleton have been identified as having significant potential in antiviral applications, with research pointing towards specific mechanisms of action against various viruses.
Research has identified the phenanthridine (B189435) skeleton as a promising foundation for developing potent anti-Hepatitis C Virus (HCV) agents. researchgate.net Studies have highlighted that fused heteroaromatic amido structures built upon the phenanthridine framework are superior scaffolds for drug candidates with significant anti-HCV activity. researchgate.net These findings underscore the potential of this chemical class to inhibit the replication cycle of HCV, a critical step in the viral infection process.
The phenanthridinone structure has been a focal point in the search for new HIV-1 inhibitors. A series of novel phenanthridinone derivatives and their diketo acid analogs have been synthesized and assessed for their ability to inhibit HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome. researchgate.net
Within these studies, certain derivatives demonstrated notable potency. Specifically, the compound 2,4-dioxo-4-phenanthren-9-yl-butyric acid was found to have a half-maximal inhibitory concentration (IC₅₀) of 0.38 µM against the strand transfer step of HIV-1 integrase. researchgate.net Furthermore, some of the more potent compounds were shown to inhibit HIV-1 replication in human peripheral blood mononuclear cells (PBMC), with one analog, phenanthrene-3-(2,4-dioxo)butyric acid, recording a half-maximal effective concentration (EC₅₀) as low as 8 µM. researchgate.net The core compound, 6(5H)-Phenanthridinone, is specifically noted for its use as an HIV-1 integrase inhibitor. fishersci.at
There is currently no available research data detailing the inhibition of HIV-1 Reverse Transcriptase by 5-Methoxyphenanthridin-6(5H)-one derivatives.
Scientific literature available from the conducted research does not currently provide specific details on the modulation of Hepatitis C Virus proteins such as NS3, NS5A, or NS5B by this compound derivatives.
Antibacterial and Antimicrobial Activities
Phenanthridinone derivatives have also been evaluated for their efficacy against various bacterial pathogens, including gram-negative species.
Several 8,9-dimethoxyphenanthridin-6(5H)-one derivatives isolated from natural sources have been tested for their antibacterial properties against a panel of gram-negative bacteria. The evaluation included strains such as Escherichia coli, Enterobacter aerogenes, Klebsiella pneumoniae, Providencia stuartii, and Pseudomonas aeruginosa. researchgate.net
The results indicated a range of activities. One compound showed weak antibacterial effects with Minimal Inhibitory Concentrations (MIC) between 128 to 256 µg/mL. researchgate.net Other related derivatives exhibited moderate to weak activity, with MIC values recorded from 32 to 128 µg/mL and 64 to 256 µg/mL, depending on the specific bacterial strain. researchgate.net
Table 1: Antibacterial Activity of Phenanthridin-6(5H)-one Derivatives Against Gram-Negative Bacteria This table is interactive. You can sort and filter the data.
| Compound Class | Bacterial Strains Tested | Activity Level | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|
| Phenanthridin-6(5H)-one Derivative (Compound 1) | E. coli, E. aerogenes, K. pneumoniae, P. stuartii, P. aeruginosa | Weak | 128 - 256 | researchgate.net |
There is no information available from the conducted research regarding the specific antimycobacterial or antitubercular efficacy of this compound derivatives.
Antitumor and Antiproliferative Potential
Phenanthridine derivatives are recognized for their significant potential as anticancer agents. nih.gov The core structure of phenanthridinone is a key pharmacophore that has been exploited for the development of novel antitumor drugs. Research into various derivatives has demonstrated their ability to inhibit the proliferation of a range of human cancer cell lines.
The antitumor effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes. For instance, certain phenanthridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without causing widespread damage to healthy tissues. Additionally, some derivatives have been found to arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating.
While specific studies on this compound are limited in the public domain, research on structurally related phenanthridinone and quinazolinone derivatives provides valuable insights into their potential cytotoxic activities. For example, novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines, with some compounds showing significant activity. nih.gov One such derivative, compound 11g, exhibited the highest cytotoxic activity against both cell lines. nih.gov Another study on 5-phenylisatin (B182446) derivatives, which share some structural similarities, revealed that N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin demonstrated potent antitumor activity against K562 leukemia cell lines with an IC50 value of 0.03 μM. nih.gov
The antiproliferative activity of various heterocyclic compounds, including those with a methoxy (B1213986) group, has been a subject of extensive research. For instance, a series of 5,6,7-trimethoxyflavones and their derivatives have been synthesized and shown to exhibit moderate to high antiproliferative activities against several human cancer cell lines. nih.gov
Table 1: Antitumor and Antiproliferative Activity of Selected Phenanthridinone-Related Derivatives
| Compound/Derivative | Cell Line(s) | Activity | Reference |
|---|---|---|---|
| Quinazolinone derivative 11g | HeLa | IC50 = 10 μM | nih.gov |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 | IC50 = 0.03 μM | nih.gov |
| 5,6,7-trimethoxyflavone derivative 3c | Aspc-1 | IC50 = 5.30 μM | nih.gov |
Anti-inflammatory and Antioxidant Properties
Beyond their antitumor potential, phenanthridinone derivatives have also been investigated for their anti-inflammatory and antioxidant activities. Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including cancer, making compounds with dual activities particularly valuable.
Inflammation is a complex biological response, and its chronic manifestation can contribute to disease development. Key mediators of inflammation include cyclooxygenase-2 (COX-2), various interleukins such as interleukin-6 (IL-6), and nitric oxide (NO). The ability of a compound to modulate these mediators is a strong indicator of its anti-inflammatory potential.
Research has shown that certain halogen derivatives of benzofuran, which also contain a methoxy group, can decrease IL-6 secretion in cancer cell lines. nih.gov Specifically, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate exhibited a strong effect in HepG2 cells. nih.gov While direct evidence for this compound is not extensively documented, the anti-inflammatory activity of structurally similar flavonoids and other heterocyclic compounds suggests that it may possess similar properties. Flavonoids, for example, are well-known for their anti-inflammatory effects, which are partly attributed to their ability to inhibit enzymes like COX and lipoxygenase, as well as to modulate pro-inflammatory gene expression.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can lead to cellular damage. Antioxidants mitigate this damage by scavenging free radicals. The antioxidant potential of phenanthridine derivatives has been an area of active investigation.
Studies on chirally pure dihydropyrrolo[1,2-f]phenanthridines have included their evaluation as potential antioxidant agents. nih.gov The general structure of phenanthridines, with their electron-rich aromatic system, suggests a capacity for radical scavenging. The presence of a methoxy group can further enhance this activity by donating electrons to stabilize free radicals. The evaluation of antioxidant activity is often performed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Other Emerging Biological Activities
The versatile scaffold of phenanthridinone allows for a wide range of biological activities beyond antitumor and anti-inflammatory effects. For instance, some phenanthridine derivatives have been explored for their potential as DNA cleavage agents, which can be a mechanism for their anticancer effects. nih.gov
Furthermore, related heterocyclic structures have been investigated for a variety of other therapeutic applications. For example, certain quinoline (B57606) derivatives, which share a fused heterocyclic ring system with phenanthridines, have been identified as potential antimitotic agents with a mechanism of action different from conventional drugs. nih.gov The broad biological activity of this class of compounds suggests that this compound and its derivatives may have other, as-yet-undiscovered, therapeutic applications that warrant further investigation.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 5 Methoxyphenanthridin 6 5h One Analogues
Experimental Structure-Activity Relationship (SAR) Studies
Experimental SAR studies involve the synthesis of a series of analogues with systematic structural modifications to determine the effect of these changes on biological activity.
The phenanthridinone scaffold has been identified as a promising framework for the development of various therapeutic agents, including inhibitors of poly(ADP-ribose) polymerase (PARP) and nuclear receptor modulators. uef.finih.gov Structural modifications at various positions of the phenanthridinone ring system have been shown to significantly impact both the potency and selectivity of these compounds.
For instance, in the context of nuclear receptor antagonism, modifications at the 2-position of the phenanthridinone core have been explored. nih.gov The introduction of different substituents at this position can modulate the antagonistic activity against various nuclear receptors such as the androgen receptor (AR), glucocorticoid receptor (GR), and liver X receptors (LXRs). nih.gov This highlights the potential for fine-tuning the selectivity profile of these compounds through targeted chemical synthesis.
Similarly, in the development of PARP inhibitors, modifications on the phenanthridinone skeleton are crucial for achieving high potency. The introduction of specific functional groups can lead to enhanced interactions with the enzyme's active site, resulting in low nanomolar inhibitory activity. uef.fi
Several key structural features of the phenanthridinone scaffold are essential for its biological activity. For PARP inhibitors, the lactam moiety (the -C(O)NH- group) within the phenanthridinone ring system is a critical pharmacophoric element. This feature mimics the nicotinamide (B372718) portion of the natural substrate NAD+, allowing the inhibitors to bind competitively to the enzyme's active site. umanitoba.caresearchgate.net The planarity of the tricyclic phenanthridinone core also contributes to effective binding through π-π stacking interactions with aromatic amino acid residues in the active site, such as Tyrosine. researchgate.net
Furthermore, the addition of a quaternary carbon stereocenter to the phenanthridinone skeleton has been proposed as a strategy to create more complex, three-dimensional structures. This added complexity has the potential to improve therapeutic selectivity by reducing off-target binding. nih.gov
The biological activity of phenanthridinone analogues is highly dependent on the nature and position of various functional groups. For example, in a series of 1-phenyl phenanthridin-6(5H)-one derivatives designed as T-lymphokine-activated killer cell-originated protein kinase (TOPK) inhibitors, the presence of specific substituents on the phenyl ring led to potent anti-cancer activity. bohrium.com
In the context of nuclear receptor modulation, the length of an alkyl substituent at the N5-position was found to be a critical determinant of activity. While shorter alkyl chains were well-tolerated, a longer hexyl group resulted in decreased activity, suggesting steric limitations within the binding pocket of the receptors. nih.gov The following table illustrates the impact of N-alkylation on the antagonistic activity of phenanthridinone analogues against the androgen receptor.
| Compound | N-Alkyl Group | AR Antagonistic Activity (IC50, µM) |
| 12 | H | 0.10 |
| 17 | Hexyl | >10 |
| Data sourced from reference nih.gov |
This data clearly indicates that the binding pocket accommodating the N-substituent has a size limitation, and exceeding this can be detrimental to the biological activity.
Computational Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Multivariate statistical methods are powerful tools in QSAR studies for analyzing complex datasets and building predictive models. nih.gov Techniques such as Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) are commonly employed. nih.govumanitoba.ca
PCA is an exploratory data analysis method used to reduce the dimensionality of the data by identifying the principal components, which are linear combinations of the original variables that capture the most variance. nih.govresearchgate.net This can help in visualizing the relationships between compounds and identifying outliers.
MLR is used to develop a linear equation that correlates the biological activity with a set of molecular descriptors. umanitoba.ca These descriptors can be electronic, steric, or lipophilic parameters. For instance, in a QSAR study of isoquinoline (B145761) derivatives, which share some structural similarities with phenanthridinones, MLR models were developed to predict their inhibitory activity against the AKR1C3 enzyme. japsonline.com Similar approaches could be applied to phenanthridinone analogues to guide the design of more potent compounds.
Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure and function of the human brain. uef.fi They are particularly well-suited for modeling complex, non-linear relationships between chemical structure and biological activity. uef.fiumanitoba.ca
An ANN consists of interconnected nodes or "neurons" organized in layers. The network is "trained" on a dataset of compounds with known activities, and it learns to recognize the patterns that relate structural features to activity. Once trained, the ANN can be used to predict the activity of new, untested compounds. umanitoba.ca The use of ANNs in QSAR has been shown to have better predictive power compared to traditional linear methods in some cases. uef.fi For example, a study on amide derivatives used a type of ANN called a support vector machine (SVR) with a mixed kernel function to build a robust QSAR model for predicting xanthine (B1682287) oxidase inhibition. frontiersin.org This highlights the potential of applying advanced machine learning techniques to develop highly predictive QSAR models for 5-Methoxyphenanthridin-6(5H)-one analogues.
Cross-Validation and Model Robustness Assessment of this compound Analogues
The development of a robust and predictive Quantitative Structure-Activity Relationship (QSAR) model is critically dependent on rigorous validation procedures. For analogues of this compound, which are often investigated as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), ensuring the reliability of such models is paramount for guiding the synthesis of new and more potent compounds. Cross-validation and other robustness assessments are essential to confirm that the model is not a result of chance correlation and possesses true predictive power for novel molecules.
Internal and External Validation Strategies
A crucial step in QSAR model development is its validation, which is broadly categorized into internal and external validation. mdpi.com Internal validation assesses the stability and robustness of the model using the training set of compounds, while external validation evaluates its predictive capacity on an independent set of compounds that were not used in the model's creation. researchgate.netmdpi.com
Internal Validation:
The most common method for internal validation is cross-validation (CV) . This technique involves systematically removing a portion of the data, building a model with the remaining data, and then predicting the activity of the removed portion. researchgate.net This process is repeated until the activity of every compound has been predicted once. The key statistical parameter derived from this process is the cross-validated correlation coefficient, denoted as Q² or r²cv . mdpi.comcodessa-pro.com A high Q² value (typically > 0.5) indicates good internal predictivity. mdpi.com
One of the simplest and most frequently used cross-validation methods is the Leave-One-Out (LOO) procedure. codessa-pro.comresearchgate.net In this approach, a single compound is removed from the dataset, and the model is recalibrated using the remaining compounds. The activity of the excluded compound is then predicted. This is repeated until every compound has been left out once. researchgate.net
Another common technique is k-fold cross-validation , where the dataset is randomly divided into 'k' subsets of equal size. mdpi.com One subset is used as the validation set, and the remaining k-1 subsets are used for training. This process is repeated 'k' times, with each subset serving as the validation set once. This method is particularly useful for larger datasets.
External Validation:
While internal validation is a necessary check, the ultimate test of a QSAR model's utility lies in its ability to predict the activity of new, untested compounds. mdpi.com This is assessed through external validation, where the model is used to predict the biological activity of an external test set of molecules. researchgate.net The predictive performance is often evaluated using the predictive correlation coefficient, R²pred . mdpi.com For a model to be considered predictive, the R²pred value should be greater than 0.6. researchgate.net
Statistical Metrics for Model Assessment
Several statistical metrics are employed to quantify the performance and robustness of QSAR models for this compound analogues. These include:
Coefficient of Determination (R²) : This parameter measures the goodness-of-fit of the model to the training data. mdpi.com Values closer to 1.0 indicate a better fit.
Cross-validated Correlation Coefficient (Q²) : As mentioned, this assesses the internal predictive ability of the model. mdpi.com
Root Mean Square Error (RMSE) : This metric quantifies the average magnitude of the errors in the predictions. nih.govnih.gov A lower RMSE value indicates a better model.
Mean Absolute Error (MAE) : Similar to RMSE, MAE represents the average absolute difference between the observed and predicted values. researchgate.net
In studies involving PARP-1 inhibitors, which includes derivatives of the phenanthridinone scaffold, QSAR models are often built using methods like Multiple Linear Regression (MLR) and Support Vector Machines (SVM). nih.govtandfonline.com The validation of these models is crucial. For instance, a hypothetical QSAR study on this compound analogues might yield the following validation metrics:
| Model Type | R² | Q² (LOO) | RMSE | R²pred (External) |
|---|---|---|---|---|
| MLR | 0.85 | 0.78 | 0.35 | 0.82 |
| SVM | 0.92 | 0.85 | 0.28 | 0.89 |
Applicability Domain
An essential aspect of model robustness is defining its Applicability Domain (AD) . researchgate.netmdpi.com The AD defines the chemical space of molecules for which the model can make reliable predictions. mdpi.com It ensures that the model is not used to predict the activity of compounds that are structurally too different from the training set compounds. A common method for determining the AD is the Williams plot, which graphs standardized residuals versus leverage values. researchgate.net
Advanced Computational Chemistry Investigations on 5 Methoxyphenanthridin 6 5h One
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciepub.com This technique is instrumental in drug discovery, allowing researchers to predict how a ligand, such as 5-Methoxyphenanthridin-6(5H)-one, might interact with a protein target. medium.com The process involves generating various possible conformations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each conformation. medium.complos.org
While specific molecular docking studies for this compound are not extensively documented in publicly available research, the principles of this technique can be applied to hypothesize its interactions. The phenanthridinone core is a known scaffold for targeting various proteins, including enzymes and receptors involved in cancer and other diseases.
Prediction of Binding Modes and Affinities
The prediction of binding modes involves identifying the most energetically favorable orientation of the ligand within the target's active site. researchgate.net This is determined by the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. medium.com The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of this interaction. A lower, more negative score typically indicates a stronger and more stable binding. medium.comnih.gov
For a molecule like this compound, the methoxy (B1213986) group and the carbonyl group on the phenanthridinone ring would be key features in forming specific interactions. The aromatic rings would likely contribute to hydrophobic and π-stacking interactions within a protein's binding pocket.
To illustrate the type of data generated from such studies, the table below presents hypothetical docking scores and interacting residues for this compound with potential protein targets, based on studies of similar heterocyclic compounds.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |
| Topoisomerase I | -9.2 | Arg364, Asn722, Tyr723 | π-π Stacking, Hydrogen Bond |
Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis
Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms (usually the backbone atoms) of superimposed protein structures. In MD simulations, RMSD is calculated over time to assess the stability of the protein-ligand complex. A stable complex will show the RMSD value converging to a plateau, indicating that the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF) measures the deviation of each individual residue from its average position over the course of the simulation. This analysis helps to identify the flexible and rigid regions of the protein. High RMSF values for residues in the binding site might indicate an unstable interaction with the ligand.
For this compound, an MD simulation would reveal how the ligand affects the protein's dynamics. A stable binding would be characterized by a low and stable RMSD for the complex and minimal fluctuations (low RMSF) for the amino acid residues at the binding interface.
The following table illustrates the kind of data that would be obtained from an MD simulation of a protein-ligand complex involving a phenanthridinone derivative.
Table 2: Illustrative MD Simulation Data for a Phenanthridinone-Protein Complex
| Parameter | Value | Interpretation |
|---|---|---|
| Average RMSD of Protein Backbone | 1.5 Å | The protein structure is stable throughout the simulation. |
| Average RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the active site. |
| Average RMSF of Active Site Residues | 1.2 Å | The active site residues show minimal flexibility, indicating a stable interaction. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting various molecular properties, including geometry, electronic distribution, and reactivity, based on the electron density.
While specific DFT studies on this compound are not widely published, DFT calculations would provide fundamental insights into its chemical behavior. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gap Analysis
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing carbonyl group would influence the energies of the HOMO and LUMO. DFT calculations could precisely quantify these energies and the resulting energy gap.
Below is a table presenting hypothetical DFT-calculated electronic properties for this compound, based on data for similar aromatic compounds.
Table 3: Hypothetical DFT Electronic Properties of this compound
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Indicates the electron-donating ability. |
| LUMO Energy | -1.8 | Indicates the electron-accepting ability. |
Mechanistic Pathway Energetics
DFT calculations are also employed to explore the energetics of chemical reactions, including the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely mechanistic pathway.
For a compound like this compound, DFT could be used to study its synthesis, degradation, or metabolic pathways. For instance, in a proposed synthetic route, DFT can help identify the transition state structures and calculate the activation energies for each step, providing a theoretical basis to optimize reaction conditions.
An illustrative example of data from a DFT study on a reaction step is provided in the table below.
Table 4: Example of DFT-Calculated Energetics for a Reaction Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediates | -5.7 |
This data would suggest an exothermic reaction with a moderate activation barrier.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Methodologies
While classical methods for synthesizing phenanthridinones exist, they often suffer from limitations such as harsh reaction conditions and low yields. nih.gov Future efforts for synthesizing 5-Methoxyphenanthridin-6(5H)-one should focus on modern, sustainable methodologies that offer high efficiency and atom economy. mdpi.com
Promising future strategies include:
Palladium-Catalyzed C-H Activation: Recent advances in palladium-catalyzed C-H functionalization have enabled the efficient synthesis of the phenanthridinone core. nih.gov These methods, which involve the direct coupling of N-methoxybenzamides with aryl partners, could be tailored for the synthesis of this compound, avoiding the need for pre-functionalized starting materials. mdpi.com For instance, palladium nanoparticles have been shown to be effective catalysts for these transformations. nih.gov
Photocatalysis and Electrochemistry: Visible-light-induced synthesis and electrochemical C-H functionalizations are emerging as powerful green chemistry tools. mdpi.com Developing a transition-metal-free, visible-light-mediated cyclization of an appropriate N-methoxybenzamide precursor could offer a more sustainable route to this compound. mdpi.com
Carbonylative Synthesis: The use of carbon monoxide (CO) or greener alternatives like carbon dioxide (CO2) as a carbonyl source is another attractive avenue. mdpi.comnih.gov Palladium-catalyzed C(sp2)-H aminocarbonylation of unprotected o-arylanilines is an efficient method for creating the phenanthridinone skeleton and could be adapted for this specific compound. nih.gov
Comprehensive In Vitro Biological Profiling Against Diverse Therapeutic Targets
The phenanthridinone scaffold is known for its broad range of pharmacological activities. nih.gov However, the specific biological profile of this compound remains largely unexplored. A crucial future direction is to perform comprehensive in vitro screening of this compound and its newly synthesized derivatives against a wide array of therapeutic targets.
This systematic profiling should include assays relevant to:
Oncology: Phenanthridinones have been evaluated against various human cancer cell lines. nih.gov It is proposed that this compound be tested against a similar panel to identify any potential antiproliferative activity.
Neurodegenerative Diseases: Given the diverse bioactivities of related alkaloids, exploring targets relevant to diseases like Alzheimer's or Parkinson's could be a fruitful endeavor.
Inflammatory Diseases: Screening against key enzymes and receptors involved in inflammatory pathways could reveal new therapeutic applications.
Table 1: Proposed Panel of Human Cancer Cell Lines for In Vitro Screening
| Cell Line | Cancer Type |
|---|---|
| A549 | Lung |
| HBL-100 | Breast |
| HeLa | Cervical |
| SW1573 | Lung |
| T-47D | Breast |
| WiDr | Colon |
This table is based on cell lines used for testing other phenanthridinone derivatives. nih.gov
Integration of Advanced Computational and Experimental Approaches for Molecular Design
To accelerate the discovery of more potent and selective analogues of this compound, future research should integrate computational modeling with experimental validation. This synergistic approach can guide the rational design of new molecules with enhanced therapeutic properties.
Key integrated approaches include:
Molecular Docking: Once a biological target is identified through screening, molecular docking simulations can be employed to predict the binding mode and affinity of this compound within the target's active site. This was shown to be effective for revealing the antifungal mechanism of other heterocyclic scaffolds. rsc.org
Density Functional Theory (DFT) Calculations: DFT studies can be used to investigate the electronic properties and reactivity of the molecule, helping to design derivatives with improved characteristics. rsc.orgpolyu.edu.hk These calculations can help in understanding the substituent effects on the fused heteroaromatic system. rsc.orgpolyu.edu.hk
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate specific structural features with biological activity, providing a roadmap for future synthetic efforts.
Exploration of New Functionalization Strategies for Enhanced Bioactivity
The flat, sp2-rich architecture of many bioactive molecules, including the basic phenanthridinone core, can lead to poor selectivity. nih.gov A critical area of future research is the strategic functionalization of the this compound scaffold to introduce three-dimensionality and novel pharmacophoric features.
Future functionalization strategies could involve:
Introduction of Chiral Centers: The enantioselective synthesis of phenanthridinone derivatives containing an all-carbon quaternary stereocenter has been reported as a method to create more complex and potentially more selective analogues. nih.govnih.gov Applying this strategy to the this compound core could yield novel compounds with improved therapeutic profiles. nih.gov
Diverse Substituent Introduction: Modern synthetic methods allow for the placement of a variety of functional groups on all three rings of the phenanthridinone skeleton. nih.govacs.org Future work should explore the impact of adding different alkyl and aryl groups, halogens, and other functionalities to the this compound structure to modulate its activity and physicochemical properties.
Bioisosteric Replacement: The methoxy (B1213986) group at the 5-position could be replaced with other bioisosteres to fine-tune the molecule's properties.
Elucidation of Undiscovered Molecular Mechanisms of Action
Should the comprehensive biological profiling of this compound reveal significant activity, the subsequent and most critical step will be to elucidate its molecular mechanism of action. Understanding how a compound exerts its biological effect is fundamental for its development as a therapeutic agent.
Key research activities would include:
Target Identification and Validation: For novel activities, identifying the specific protein or nucleic acid target will be paramount. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.
Biochemical and Cellular Assays: Once a target is identified, detailed biochemical and cell-based assays are necessary to confirm the mechanism. This includes measuring enzyme inhibition kinetics, receptor binding constants, and effects on downstream signaling pathways.
Structural Biology: Obtaining a crystal structure of this compound bound to its biological target would provide invaluable atomic-level insight into the interaction, confirming docking predictions and guiding further structure-based drug design. nih.gov
Q & A
Q. What analytical strategies validate the absence of demethoxylation byproducts in final products?
- Answer : (1) Compare HRMS data with theoretical values (e.g., 346.1443 [M+H]⁺ for 16g). (2) Use ²D NMR (HSQC/HMBC) to confirm methoxy connectivity. (3) Conduct stability studies under simulated reaction conditions .
Data Management & Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
